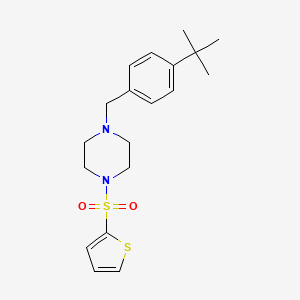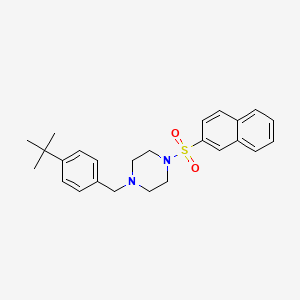![molecular formula C23H32N2O2S B4283223 1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is its potent activity against a range of diseases. It has been shown to be effective in both in vitro and in vivo studies. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on 1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of novel targets for this compound, which may lead to the development of new therapeutic applications. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential side effects or toxicity.
In conclusion, 1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that has shown promising potential for use in the field of medicinal chemistry. Its potent activity against a range of diseases, including cancer and inflammation, makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively researched for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a range of diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(2,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-18-6-11-22(19(2)16-18)28(26,27)25-14-12-24(13-15-25)17-20-7-9-21(10-8-20)23(3,4)5/h6-11,16H,12-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMDPBXFHKQXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-methoxy-1-naphthyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283146.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![1-(4-tert-butylbenzyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4283164.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)

![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)

![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)